4-Cyano-3-nitrobenzoic acid
Overview
Description
4-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Cyano-3-nitrobenzoic acid is1S/C8H4N2O4/c9-4-6-2-1-5 (8 (11)12)3-7 (6)10 (13)14/h1-3H, (H,11,12)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-Cyano-3-nitrobenzoic acid is a solid at room temperature . It has a boiling point of 438.1°C .Scientific Research Applications
Protein Modification : 2-Nitro-5-thiocyanatobenzoic acid, a related compound, is used for converting thiol groups in proteins to S-cyano derivatives, indicating a potential role in protein chemistry and modification (Price, 1976).
Enantioselective Synthesis : 4-Cyano-3-nitrobenzoic acid is used in enantioselective transfer hydrogenation processes, contributing to the field of asymmetric synthesis and organic chemistry (Zhang et al., 2010).
Liquid Crystalline Properties : Studies on new compounds containing 4-Cyano-3-nitrobenzoic acid show transitions between various smectic phases in liquid crystals, highlighting its role in materials science and liquid crystal research (Murthy, 2004).
Luminescence Studies : Nitrobenzoic acid derivatives, including 4-Cyano-3-nitrobenzoic acid, are used in the synthesis of luminescent lanthanide ion-based coordination polymers, which are important in photophysical studies (de Bettencourt-Dias & Viswanathan, 2006).
Organic Chemistry Reactions : 4-Cyano-3-nitrobenzoic acid is involved in Fischer esterification reactions, illustrating its utility in fundamental organic synthesis and teaching laboratories (Kam et al., 2020).
Coordination Polymers and Anticonvulsant Activities : Zn(II) and Co(II) complexes with 4-Cyano-3-nitrobenzoic acid were synthesized to investigate their structures and anticonvulsant activities, showing its relevance in medicinal chemistry and coordination chemistry (D'angelo et al., 2008).
Safety And Hazards
4-Cyano-3-nitrobenzoic acid is associated with several hazards. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs . It is also harmful to aquatic life . Safety measures include avoiding breathing the dust, washing skin thoroughly after handling, and wearing protective equipment .
properties
IUPAC Name |
4-cyano-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPRJKPSKHSUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623133 | |
Record name | 4-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-nitrobenzoic acid | |
CAS RN |
153775-42-9 | |
Record name | 4-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.